
NKH477
Vue d'ensemble
Description
NKH477, également connu sous le nom de chlorhydrate de colforsine dapropate, est un dérivé hydrosoluble de la forskoline. Il est principalement connu pour sa capacité à activer l'adénylate cyclase, une enzyme qui catalyse la conversion de l'adénosine triphosphate en adénosine monophosphate cyclique (AMPc). Ce composé a montré un potentiel significatif dans l'amélioration de la fonction cardiaque, en particulier dans les cas d'insuffisance cardiaque .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : NKH477 est synthétisé à partir de la forskoline par une série de réactions chimiques. Les principales étapes impliquent l'estérification de la forskoline avec l'acide 3-diméthylaminopropionique, suivie de la formation du sel chlorhydrate .
Méthodes de production industrielle : La production industrielle de this compound implique une synthèse à grande échelle utilisant des voies chimiques similaires à celles de la synthèse en laboratoire. Le processus comprend des mesures strictes de contrôle de la qualité pour garantir la pureté et la constance du produit final .
Analyse Des Réactions Chimiques
Adenylyl Cyclase Activation and cAMP Modulation
NKH477 directly activates adenylyl cyclase (AC), particularly showing selectivity for the cardiac type V isoform (AC-V) [ ]. This activation elevates intracellular cAMP levels, which modulates downstream physiological responses:
Key findings:
-
This compound increases cAMP production synergistically with phosphodiesterase (PDE) inhibitors like tracazolate (EC₅₀ = 18.7 μM) [ ].
-
In cardiac tissues, this compound stimulates AC-V more potently than other isoforms (types II and III), enhancing cAMP accumulation by 1.57-fold compared to forskolin [ ].
Calcium Mobilization and Smooth Muscle Effects
This compound modulates intracellular Ca²⁺ dynamics, particularly in vascular and bronchial smooth muscle:
Key mechanisms:
-
Attenuates noradrenaline (NA)-induced Ca²⁺ release from ionomycin-sensitive stores without affecting inositol trisphosphate (InsP₃) synthesis [ ].
-
Reduces contractile force by decreasing Ca²⁺ sensitivity of the contractile apparatus [ ].
Cardiovascular Pharmacodynamics
This compound exhibits potent inotropic and vasodilatory effects in vivo:
Key outcomes:
-
Increases myocardial oxygen consumption while maintaining coronary oxygen supply-demand balance [ ].
-
Lowers total peripheral resistance and pulmonary arterial pressure without inducing arrhythmias [ ].
Enzyme Selectivity and Structural Interactions
This compound’s selectivity for AC-V is attributed to its structural modifications compared to forskolin:
Feature | This compound | Forskolin |
---|---|---|
Water solubility | High (due to β-alanine HCl substitution) | Low |
AC-V activation potency | 1.39-fold > forskolin | Baseline |
Oral activity | Yes | No |
Structural analysis:
-
The β-alanine ester and dimethylaminopropionyl groups enhance solubility and tissue penetration [ ].
-
Maintains forskolin’s core diterpene structure critical for AC binding [ ].
Immunomodulatory and Antiproliferative Effects
This compound suppresses T-cell responses and cytokine production:
Effect | Concentration | Experimental System | Source |
---|---|---|---|
IL-2 inhibition | 0.1–1.0 μM | Mixed lymphocyte reactions | |
T-cell proliferation block | IC₅₀ = 0.5 μM | Human peripheral blood cells |
Mechanistic insights:
Applications De Recherche Scientifique
Cardiovascular Applications
NKH477 has been extensively studied for its effects on cardiac function and vascular health. Research indicates that it acts as a potent inodilator, making it a candidate for treating heart failure.
Experimental Studies
- Canine Models : In studies involving anesthetized dogs, intravenous administration of this compound resulted in dose-dependent increases in left ventricular dP/dtmax, cardiac output, and heart rate while decreasing blood pressure and total peripheral resistance .
- Rat Models : In rats with congestive heart failure, this compound improved cardiac function by increasing stroke volume indices, demonstrating its efficacy in compromised cardiac states .
Study Type | Model | Dosage | Observations |
---|---|---|---|
Canine Study | Anesthetized Dogs | 1-30 µg/kg i.v. | Increased cardiac output, decreased BP |
Rat Study | CHF Rats | 3-30 µg/kg i.v. | Enhanced stroke volume indices |
Bronchodilator Properties
This compound has also been evaluated for its bronchodilator effects, which may be beneficial in treating respiratory conditions such as asthma.
Pharmacological Studies
In comparative studies against other adenylate cyclase activators, this compound demonstrated significant relaxant responses in airway smooth muscle, suggesting potential applications in respiratory therapy .
Platelet Aggregation Inhibition
Another notable application of this compound is its ability to inhibit platelet aggregation, which could have implications for cardiovascular health and the prevention of thrombotic events.
Research Findings
This compound exhibited over ten times stronger inhibitory action on platelet aggregation compared to forskolin, indicating its potential as a therapeutic agent in managing conditions associated with excessive platelet activation .
Potential Therapeutic Applications Beyond Cardiovascular Health
Research suggests that this compound may have broader therapeutic implications beyond cardiovascular applications:
- Muscular Dystrophy : Preliminary studies indicate potential benefits in treating muscular dystrophy due to its effects on muscle function and blood flow .
- Hematopoietic Disorders : Its applications may extend to conditions affecting hematopoietic organs, although further research is required to substantiate these claims .
Conclusion and Future Directions
The diverse applications of this compound highlight its potential as a multi-faceted therapeutic agent. Ongoing research is essential to fully elucidate its mechanisms and expand its clinical applications across various medical fields.
Mécanisme D'action
NKH477 exerts its effects by directly activating the catalytic unit of adenylate cyclase, leading to an increase in intracellular cAMP levels. This activation enhances various cellular processes, including the relaxation of smooth muscle and the improvement of cardiac function. The molecular targets and pathways involved include the cAMP-dependent protein kinase pathway and the regulation of calcium ion channels .
Comparaison Avec Des Composés Similaires
Composés similaires :
Unicité de this compound : this compound est unique en raison de sa solubilité dans l'eau et de son activation sélective de l'adénylate cyclase cardiaque. Cette sélectivité le rend particulièrement utile pour améliorer la fonction cardiaque sans affecter significativement les autres tissus .
Propriétés
IUPAC Name |
[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 3-(dimethylamino)propanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43NO8.ClH/c1-10-24(5)15-18(31)27(33)25(6)17(30)11-13-23(3,4)21(25)20(35-19(32)12-14-28(8)9)22(34-16(2)29)26(27,7)36-24;/h10,17,20-22,30,33H,1,11-15H2,2-9H3;1H/t17-,20-,21-,22-,24-,25-,26+,27-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRRLEDAYYYTOD-YHEOSNBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)OC(=O)CCN(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]([C@@H]2[C@]([C@H](CCC2(C)C)O)([C@@]3([C@@]1(O[C@@](CC3=O)(C)C=C)C)O)C)OC(=O)CCN(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44ClNO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90930165 | |
Record name | 5-(Acetyloxy)-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-naphtho[2,1-b]pyran-6-yl N,N-dimethyl-beta-alaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90930165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138605-00-2 | |
Record name | β-Alanine, N,N-dimethyl-, (3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-(acetyloxy)-3-ethenyldodecahydro-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-1H-naphtho[2,1-b]pyran-6-yl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138605-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Colforsin daropate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138605002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(Acetyloxy)-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-naphtho[2,1-b]pyran-6-yl N,N-dimethyl-beta-alaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90930165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Dimethyl-(3R,4aR,5S,6aS,10S,10aR,10bS)-5-(acetyloxy)-3-ethenyldodecahydro-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-1H-naphtho[2,1-b]pyran-6-yl ester β-alanine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | COLFORSIN DAROPATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6P4R272GT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.